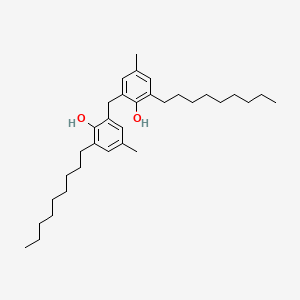
2,2'-Methylenebis(6-nonyl-p-cresol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(4-methyl-6-nonylphenol): is an organic compound with the molecular formula C33H52O2 . It is a type of bisphenol, characterized by the presence of two phenolic groups connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4-methyl-6-nonylphenol) typically involves the condensation of 4-methyl-6-nonylphenol with formaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-nonylphenol) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Methylenebis(4-methyl-6-nonylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxylated derivatives.
Substitution: Nitrated or halogenated phenols.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(4-methyl-6-nonylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative stress-related diseases.
Wirkmechanismus
The antioxidant properties of 2,2’-Methylenebis(4-methyl-6-nonylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby protecting cells and materials from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(4-methyl-6-cyclohexylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 2,4-Di-tert-butylphenol
Comparison: 2,2’-Methylenebis(4-methyl-6-nonylphenol) is unique due to its nonyl substituents, which enhance its lipophilicity and make it more effective in certain applications compared to its tert-butyl or cyclohexyl analogs. This increased lipophilicity can improve its compatibility with non-polar materials, making it a preferred choice in specific industrial applications .
Eigenschaften
CAS-Nummer |
7786-17-6 |
|---|---|
Molekularformel |
C33H52O2 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
2-[(2-hydroxy-5-methyl-3-nonylphenyl)methyl]-4-methyl-6-nonylphenol |
InChI |
InChI=1S/C33H52O2/c1-5-7-9-11-13-15-17-19-28-21-26(3)23-30(32(28)34)25-31-24-27(4)22-29(33(31)35)20-18-16-14-12-10-8-6-2/h21-24,34-35H,5-20,25H2,1-4H3 |
InChI-Schlüssel |
XQESJWNDTICJHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)C)CC2=CC(=CC(=C2O)CCCCCCCCC)C)O |
Physikalische Beschreibung |
Other Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


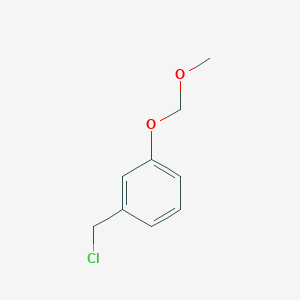
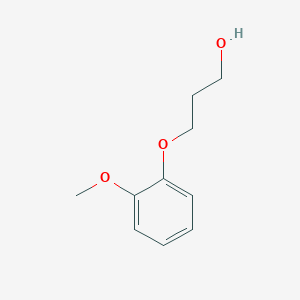
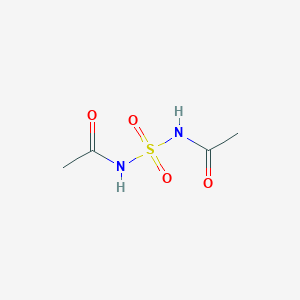
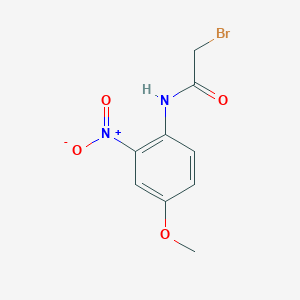
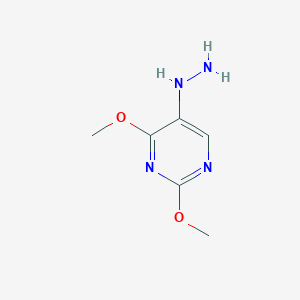
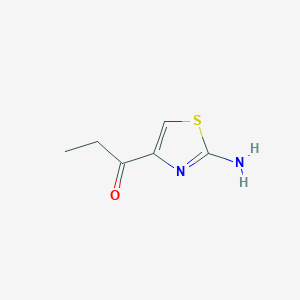
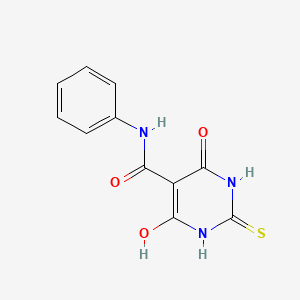
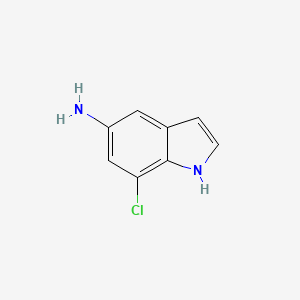
![8-(Methylsulfonyl)-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B8777681.png)
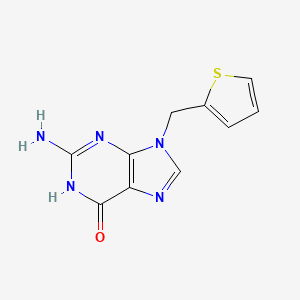
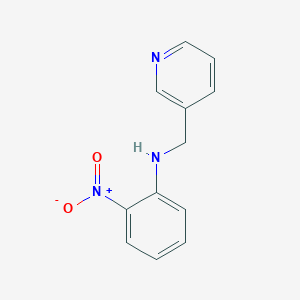
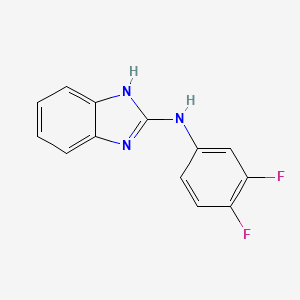
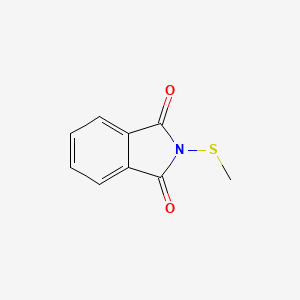
![Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate](/img/structure/B8777711.png)
